PD 160170

Neuropeptide Y Receptor Pharmacology Binding Affinity

Select PD 160170 (CAS 181468-88-2), a premium non-peptide NPY Y1 antagonist, to ensure high-specificity blockade without peptide instability. Key differentiators: sub-nanomolar functional antagonism (cAMP IC50=8.2 nM), >208-fold selectivity over Y2/Y5, and a unique 5-nitro-8-aminoquinoline scaffold that minimizes off-target confounds compared to BIBP 3226. Supplied at ≥98% HPLC purity, it is the definitive tool for appetite, bone metabolism, and receptor validation research. Global B2B shipping available with flexible pack sizes.

Molecular Formula C18H17N3O4S
Molecular Weight 371.4 g/mol
CAS No. 181468-88-2
Cat. No. B061668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 160170
CAS181468-88-2
Synonyms6-((2-isopropylphenyl)sulfonyl)-5-nitroquinolin-8-amine
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3
InChIKeyYUVNGBZROXQYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 160170: A Selective Non-Peptide NPY Y1 Receptor Antagonist for Neuroscience & Bone Research


PD 160170 (CAS 181468-88-2) is a potent, non-peptide antagonist of the neuropeptide Y Y1 receptor (NPY Y1-R) . It displays high affinity for the Y1 receptor (Ki = 48 nM) and demonstrates significant functional antagonism in cellular assays, blocking NPY-mediated inhibition of cAMP accumulation (IC50 = 8.2 nM) . As a member of the 8-amino-5-nitro-6-arylsulfonylquinoline chemical class, it offers a non-peptidic alternative for studying NPY Y1 receptor pharmacology without the drawbacks of peptide-based tools [1]. It is provided as a high-purity research compound (≥98% by HPLC) .

Why PD 160170 is Not Interchangeable with Other NPY Y1 Antagonists


The NPY Y1 receptor is a key regulator of diverse physiological processes, including appetite, stress, and bone metabolism. While several NPY Y1 antagonists exist (e.g., BIBP 3226, BMS-193885), they cannot be simply substituted for one another. PD 160170 differentiates itself through a unique 5-nitro-8-aminoquinoline scaffold, distinct selectivity fingerprint, and specific functional potency profile [1][2]. Its non-peptidic nature provides superior stability and bioavailability compared to peptide-based antagonists, and its unique chemical structure can lead to different off-target effects and in vivo outcomes . The following quantitative evidence demonstrates precisely where PD 160170's performance diverges from its closest analogs, making it the preferred tool for specific research applications.

PD 160170: Quantified Differentiation from NPY Y1 Antagonist Comparators


Y1 Receptor Binding Affinity: Cross-Study Comparison with BIBP 3226 and BMS-193885

PD 160170 binds to the NPY Y1 receptor with a Ki of 48 nM . In comparison, BIBP 3226 exhibits a higher affinity with a Ki of 1.1 nM, while BMS-193885 demonstrates an intermediate affinity with a Ki of 3.3 nM . This 44-fold lower affinity than BIBP 3226 (48 nM vs 1.1 nM) and 15-fold lower affinity than BMS-193885 (48 nM vs 3.3 nM) positions PD 160170 as a moderately potent antagonist suitable for studies where partial or graded receptor blockade is preferred over complete inhibition.

Neuropeptide Y Receptor Pharmacology Binding Affinity

Cellular Functional Antagonism: PD 160170 Exhibits High Potency in SK-N-MC Cells

In a functional assay measuring the antagonism of NPY-mediated inhibition of forskolin-stimulated cAMP accumulation in SK-N-MC cells, PD 160170 displays an IC50 of 8.2 nM . While direct head-to-head data with other antagonists under identical conditions is limited, this value demonstrates that PD 160170's cellular potency is nearly 6-fold higher than its binding affinity (Ki = 48 nM) would suggest, indicating efficient functional antagonism at the cellular level .

cAMP Assay Functional Antagonism SK-N-MC Cells

Receptor Subtype Selectivity: PD 160170 Shows >200-fold Selectivity over Y2 and Y5

PD 160170 demonstrates high selectivity for the NPY Y1 receptor over the related Y2 and Y5 subtypes. It displays a Ki of >10 μM for both Y2 and Y5 receptors, which is >208-fold lower affinity compared to its Y1 Ki of 48 nM . This selectivity profile is distinct from BMS-193885, which reports >160-fold selectivity over Y2, Y4, and Y5, but with a lower absolute affinity for Y1 (Ki = 3.3 nM) . The >208-fold window for PD 160170 ensures that at concentrations needed to fully antagonize Y1 (e.g., 100 nM), there is minimal cross-reactivity with Y2 or Y5.

Selectivity Profiling Y2 Receptor Y5 Receptor

Chemical Scaffold Differentiation: Quinoline Core Enables Distinct SAR Profile

PD 160170 is based on an 8-amino-5-nitro-6-arylsulfonylquinoline core [1]. This scaffold is distinct from the argininamide-derived structure of BIBP 3226 and the dihydropyridine core of BMS-193885 [2][3]. Replacement of the sulfone moiety with an ether in PD 160170 analogs resulted in a >20-fold decrease in Y1 activity (IC50 >1 μM) and complete loss of Y5 binding, confirming the critical role of the sulfone group for PD 160170's activity [1]. This unique chemical space means that PD 160170 will have different physicochemical properties, metabolic stability, and off-target profiles compared to other NPY Y1 antagonists.

Chemical Scaffold Structure-Activity Relationship Drug Discovery

Emerging Application: PD 160170 Promotes Osteogenic Differentiation in Rat BMSCs

A 2018 study demonstrated that PD 160170 promotes osteogenic differentiation of rat bone marrow mesenchymal stem cells (BMSCs) in vitro and accelerates femoral defect repair in vivo [1]. While similar studies have not been reported for other NPY Y1 antagonists like BIBP 3226 or BMS-193885 in this specific context, the data provide a unique application niche for PD 160170. The study showed that PD 160170 treatment (10^-8 to 10^-6 mol/L) enhanced alkaline phosphatase activity and mineralization, and in vivo administration improved bone healing in a rat femoral defect model [1].

Bone Regeneration Mesenchymal Stem Cells Osteogenesis

Optimal Use Cases for PD 160170 Based on Quantitative Differentiation


Functional Antagonism of NPY Y1 Receptors in Cellular Assays

Use PD 160170 at concentrations of 10-100 nM to achieve robust blockade of NPY-mediated cAMP inhibition in SK-N-MC cells or similar neuronal cell lines . Its IC50 of 8.2 nM in this assay ensures effective antagonism at low nanomolar levels, minimizing off-target effects and solvent toxicity. This application is supported by the functional cellular data outlined in Evidence Item 2 .

In Vivo Studies of Bone Regeneration and Osteoporosis

Administer PD 160170 in rodent models of bone defect or osteoporosis to investigate the role of NPY Y1 signaling in bone formation . The compound's demonstrated efficacy in promoting BMSC osteogenic differentiation and accelerating bone healing (as detailed in Evidence Item 5) makes it a unique tool for this emerging research area .

Selective Y1 Receptor Blockade in Appetite and Feeding Studies

Utilize PD 160170 in appetite regulation studies where selective Y1 antagonism is required without confounding activity at Y2 or Y5 receptors . The >208-fold selectivity window (Evidence Item 3) ensures that at effective Y1-blocking concentrations (e.g., 100 nM), Y2/Y5 receptors remain largely unoccupied .

Scaffold-Hopping and Chemical Biology Studies of NPY Receptors

Employ PD 160170 as a structurally distinct chemical probe to validate biological findings obtained with other NPY Y1 antagonists (e.g., BIBP 3226 or BMS-193885) . Its unique 8-amino-5-nitroquinoline core (Evidence Item 4) offers a different chemical space, helping to distinguish target-mediated effects from compound-specific artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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